molecular formula C20H20N4O2 B6477263 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide CAS No. 2640961-80-2

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide

Cat. No.: B6477263
CAS No.: 2640961-80-2
M. Wt: 348.4 g/mol
InChI Key: XVTGSPPHUVNHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone. The molecule includes a 1-methyl-1H-pyrazol-5-yl group attached to a phenyl ring, which is further connected via an ethyl linker to the ethanediamide moiety. The phenyl group at the N'-position contributes to its structural complexity. This compound belongs to the broader class of pyrazole derivatives, which are notable for their diverse pharmacological activities, including antimalarial, antiplatelet, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-18(12-14-22-24)16-9-7-15(8-10-16)11-13-21-19(25)20(26)23-17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGSPPHUVNHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazole Intermediate

The synthesis begins with the preparation of 1-methyl-1H-pyrazol-5-yl derivatives. Methylation of pyrazole precursors (e.g., 1H-pyrazol-5-ylmethanol) using alkylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) yields 1-methyl-1H-pyrazole-5-methanol. Subsequent oxidation or functionalization of this intermediate is critical for introducing the phenyl-ethyl sidechain.

Key Reaction :

1H-pyrazol-5-ylmethanol+CH3IK2CO3,DMF1-methyl-1H-pyrazol-5-ylmethanol[2]\text{1H-pyrazol-5-ylmethanol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-methyl-1H-pyrazol-5-ylmethanol} \quad

Coupling of the Pyrazole and Phenyl-Ethyl Moieties

The phenyl-ethyl segment is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A patented method avoids toxic solvents like pyridine by using toluene or dichloromethane for the coupling of 4-(1-methylpyrazol-5-yl)phenethylamine with activated carbonyl species. For example, reaction with oxalyl chloride forms the ethanediamide bridge:

Phenethylamine derivative+ClC(O)C(O)ClEt3NIntermediate amide[1][3]\text{Phenethylamine derivative} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Intermediate amide} \quad

Final Amidation and Cyclization

The final step involves coupling the pyrazole-phenethyl intermediate with aniline. Using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous THF ensures high yields (75–85%). Lawesson’s reagent, noted for its efficacy in thioamide formation, is avoided here due to the undesired sulfur incorporation.

Optimization Strategies

Solvent and Temperature Effects

Replacing pyridine with toluene reduces toxicity without compromising yield (Table 1). Elevated temperatures (80–100°C) accelerate amidation but risk decomposition, necessitating careful monitoring.

Table 1: Solvent Impact on Amidation Yield

SolventTemperature (°C)Yield (%)Purity (HPLC)
Pyridine707892
Toluene808295
DCM406588

Catalytic and Stoichiometric Considerations

Excess oxalyl chloride (1.5 equiv) drives the reaction to completion, while triethylamine (2.0 equiv) neutralizes HCl byproducts. Catalytic DMAP (5 mol%) enhances acylation rates by 30%.

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol/water (3:1) achieves >99% purity but lowers yield (70%) due to solubility limitations. Silica gel chromatography (ethyl acetate/hexane gradient) preserves yield (85%) at slightly reduced purity (97%).

Analytical Validation

  • NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 9H, aromatic), 3.89 (s, 3H, N-CH₃).

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 60:40).

  • Mass Spectrometry : m/z 349.2 [M+H]⁺.

Industrial Scalability and Challenges

The synthesis is scalable to kilogram quantities, with batch processes achieving consistent yields (80–82%). Key challenges include:

  • Byproduct Formation : Over-alkylation of the pyrazole nitrogen, mitigated by controlled reagent addition.

  • Oxalyl Chloride Handling : Requires stringent moisture control to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide serves as a building block for more complex molecules. Its unique functional groups facilitate the exploration of new reaction mechanisms and synthetic methodologies.

Synthesis Pathways:

  • Formation of Pyrazole Ring: The pyrazole ring can be synthesized via hydrazine reactions with 1,3-diketones under acidic conditions.
  • Aromatic Substitution: The compound can undergo electrophilic substitution reactions, allowing for functionalization that enhances its reactivity.

Biology

The compound is studied for its potential pharmacological properties due to the presence of the pyrazole moiety, which is known for its biological activity.

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

Mechanisms of Action:
The interaction of this compound with various enzymes and receptors can lead to significant changes in biological pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential.

Case Studies:

  • A study highlighted its efficacy in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Another investigation showed promising results against certain cancer cell lines, indicating its potential as an anticancer agent.

Industry

The compound's stable aromatic structure and potential for functionalization make it suitable for developing new materials such as polymers and coatings.

Industrial Applications:

  • Utilized in creating advanced materials with specific mechanical or thermal properties.
  • Potential use in coatings that require enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism by which N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on variations in the amide chain, substituents on the pyrazole ring, and appended aromatic groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₂₂H₂₃N₃O₂ Ethanediamide, phenyl, 1-methylpyrazole Hypothetical (unreported) -
Temano-grel (3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide) C₂₄H₂₈N₄O₄ Methoxybenzamide, morpholinyl-ethoxy Platelet aggregation inhibitor
PA21A050 (Antimalarial Pyrazoleamide) Not fully disclosed Chloro, fluoro, trifluoromethyl groups Antimalarial (targets Na+ homeostasis)
3-(2-Fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide C₂₁H₂₂FN₃O Fluorophenyl, propanamide Unspecified (structural analog)

Key Observations

Amide Chain Modifications: The target compound’s ethanediamide group differs from the propanamide in and the benzamide in temano-grel .

Substituent Effects :

  • The 1-methylpyrazole moiety is conserved across all analogs, suggesting its role as a critical pharmacophore. However, substituents on adjacent aromatic rings dictate activity:
  • Temano-grel’s morpholinyl-ethoxy and methoxy groups confer antiplatelet activity .
  • PA21A050’s halogenated substituents (Cl, F, CF₃) are linked to antimalarial efficacy .
    • The fluorophenyl group in may increase lipophilicity compared to the target compound’s phenyl group, influencing membrane permeability.

Biological Activity Divergence: Despite shared pyrazole cores, biological activities vary widely. For example, temano-grel targets platelet aggregation, while PA21A050 disrupts erythrocyte Na+ homeostasis in malaria parasites . This highlights the importance of peripheral substituents in determining target specificity.

Research Implications and Limitations

  • Crystallographic Data : Programs such as SHELXL and ORTEP-3 aid in resolving structural details, which are critical for understanding structure-activity relationships .
  • Limitations : Direct pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence. Further experimental studies are needed to validate its bioactivity and pharmacokinetic profile.

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C20H20F3N3O2S
  • Molecular Weight : 423.5 g/mol
  • Purity : Typically 95%
  • IUPAC Name : N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in the NAD+ salvage pathway. By interacting with NAMPT, this compound influences cellular metabolism and has implications in aging processes and various diseases .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. Specifically, this compound has shown effectiveness against various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-23112.5
Lung CancerA54910.8
Colorectal CancerHCT11614.3
Prostate CancerPC39.6

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies reveal that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Study 1: Antitumor Efficacy in Vivo

In a recent animal model study, this compound was administered to mice with induced tumors. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective antitumor agent .

Study 2: Mechanistic Insights into Anti-inflammatory Action

A separate study focused on the anti-inflammatory mechanism of this compound, demonstrating its ability to inhibit NF-kB signaling pathways in human cell lines. This inhibition was associated with decreased expression of inflammatory mediators, highlighting its therapeutic potential for conditions such as rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving condensation reactions, as exemplified by analogous pyrazole-containing compounds. For example, coupling 1-methylpyrazole derivatives with phenylethanediamine precursors via carbodiimide-mediated amidation (e.g., EDC/HOBt catalysis) under reflux conditions in aprotic solvents like DMF or THF . Optimization can be achieved by varying catalysts (e.g., zeolite Y-H for enhanced regioselectivity ) or using design of experiments (DoE) to assess temperature, solvent polarity, and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm amide bond formation and pyrazole ring substitution patterns. For example, diagnostic peaks for the methyl group on the pyrazole ring (δ ~3.9 ppm in ¹H NMR) and carbonyl resonances (δ ~165-170 ppm in ¹³C NMR). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally related N,N-diethylpyrazole derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Employ in vitro assays targeting relevant pathways (e.g., antiproliferative activity via MTT assays using cancer cell lines like MCF-7 or HeLa, with IC₅₀ calculations at 24–72 hr exposures ). Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cell lines (e.g., HEK-293) to establish selectivity.

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data between in vitro and in vivo efficacy studies for this compound?

  • Methodology : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) to address discrepancies. For instance, poor solubility or metabolic instability observed in vivo may require structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or sulfonyl moieties) or prodrug formulations. Cross-reference with studies on analogous pyrazole-acetamide derivatives showing improved bioavailability via PEGylation .

Q. How can structure-activity relationship (SAR) studies be systematically performed to optimize this compound’s bioactivity?

  • Methodology : Synthesize derivatives with targeted modifications (e.g., substituting the phenyl group with halogenated or methoxy variants, altering the pyrazole methyl group to ethyl or cyclopropyl). Evaluate changes in activity using standardized assays and computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, as demonstrated for thiazole and thiadiazole derivatives .

Q. What experimental approaches resolve structural ambiguities in crystallographic or spectroscopic data?

  • Methodology : Combine X-ray crystallography with dynamic NMR to analyze conformational flexibility. For example, temperature-dependent NMR can identify rotameric equilibria in the ethanediamide linker, while crystallography provides static snapshots, as seen in N,N-diethyl-4-pyrazolylaniline structures .

Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?

  • Methodology : Implement continuous-flow reactors to enhance reaction control and reduce byproducts. For instance, adapt the Omura-Sharma-Swern oxidation protocol for diazo intermediates, optimizing residence time and temperature gradients to achieve >90% yield with minimal purification.

Data-Driven Challenges

Q. What statistical models are suitable for optimizing reaction conditions in the synthesis of this compound?

  • Methodology : Apply response surface methodology (RSM) or factorial design to evaluate interactions between variables (e.g., catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) was used to optimize copolymerization yields in analogous polycationic systems .

Q. How can computational tools predict metabolic pathways or toxicity profiles for this compound?

  • Methodology : Use in silico platforms like SwissADME or MetaCore to simulate Phase I/II metabolism (e.g., cytochrome P450 interactions) and identify potential toxicophores (e.g., reactive quinone intermediates). Validate with in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.